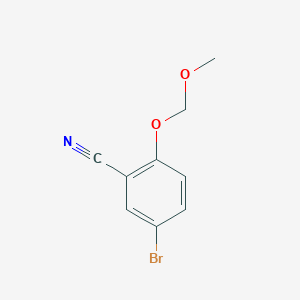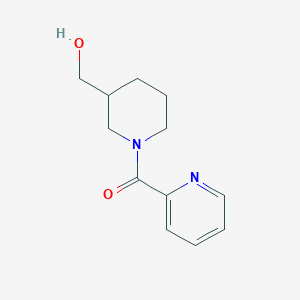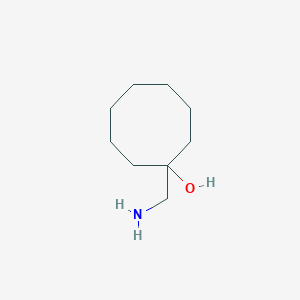
5-Bromo-2-(methoxymethoxy)benzonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(methoxymethoxy)benzonitrile is 1S/C9H8BrNO2/c1-12-6-13-9-3-2-8 (10)4-7 (9)5-11/h2-4H,6H2,1H3 . This indicates the presence of a bromine atom, a nitrile group (-CN), and a methoxymethoxy group in the molecule.Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 287.8±20.0 °C at 760 mmHg .Applications De Recherche Scientifique
Industrial Process Scale-Up
A study by Zhang et al. (2022) describes an industrial process for synthesizing a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in the manufacturing of SGLT2 inhibitors for diabetes therapy. This process demonstrates a scalable and cost-effective method, starting from dimethyl terephthalate and achieving a total yield of 24% on a 70 kg/batch scale (Zhang et al., 2022).
Vibrational Analysis and Reactivity
Yadav et al. (2022) conducted a detailed study on the structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid. They employed DFT calculations to predict the reactivity and analyzed the influence of solvents on these parameters. This research provides insights into the compound's potential applications in materials science and chemistry (Yadav et al., 2022).
Antibacterial Properties
Research on marine red algae, Rhodomela confervoides, has led to the isolation of bromophenols, including compounds structurally related to 5-Bromo-2-(methoxymethoxy)benzonitrile. These compounds demonstrated moderate antibacterial activity, highlighting their potential in developing new antibacterial agents (Xu et al., 2003).
Microbial Degradation
The environmental fate and microbial degradation of structurally related benzonitrile herbicides, including those containing bromo groups, were reviewed by Holtze et al. (2008). This research is significant for understanding the environmental impact and biodegradation pathways of such compounds (Holtze et al., 2008).
Safety and Hazards
The safety data sheet for 5-Bromo-2-(methoxymethoxy)benzonitrile indicates that it is considered hazardous. It has a GHS07 pictogram, and the signal word is "Warning" . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .
Propriétés
IUPAC Name |
5-bromo-2-(methoxymethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKSARNSMSRZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
amine](/img/structure/B1486523.png)
![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)

![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)
![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1486536.png)
![(4-Methylpentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1486537.png)





